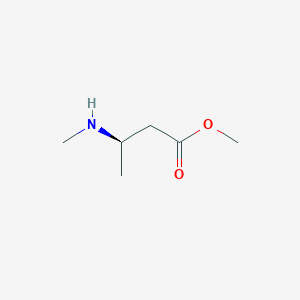

Methyl (R)-3-(methylamino)butanoate

Description

Structure

2D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

methyl (3R)-3-(methylamino)butanoate |

InChI |

InChI=1S/C6H13NO2/c1-5(7-2)4-6(8)9-3/h5,7H,4H2,1-3H3/t5-/m1/s1 |

InChI Key |

HMEOAJAQJYMXBL-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@H](CC(=O)OC)NC |

Canonical SMILES |

CC(CC(=O)OC)NC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl R 3 Methylamino Butanoate

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct pathway to chiral molecules from prochiral starting materials, often employing chiral catalysts or auxiliaries to control the stereochemical outcome.

Enantioselective Catalytic Hydrogenation

Enantioselective catalytic hydrogenation is a powerful tool for the synthesis of chiral compounds. Ruthenium-based catalyst systems, particularly those incorporating chiral phosphine (B1218219) ligands like BINAP, have demonstrated high efficiency in the asymmetric hydrogenation of β-ketoesters. For instance, the hydrogenation of methyl 3-oxobutanoate using a (R)-BINAP-Ru(II) complex can yield (R)-methyl 3-hydroxybutanoate with high enantiomeric excess (97-98% ee). orgsyn.org This intermediate can then be further converted to the target β-amino ester. While rhodium-based catalysts like Rh-Me-DuPHOS are also effective for asymmetric hydrogenation, they have been notably applied to different substrates to achieve high enantioselectivity. nih.gov

Table 1: Performance of Ruthenium-Catalyzed Hydrogenation

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| (R)-BINAP-Ru(II) | Methyl 3-oxobutanoate | (R)-Methyl 3-hydroxybutanoate | 97-98% orgsyn.org |

Chiral Auxiliary-Mediated Transformations

The use of chiral auxiliaries involves the temporary incorporation of a chiral molecule to guide the stereoselective formation of the desired product. While specific examples for the direct synthesis of Methyl (R)-3-(methylamino)butanoate via this method are not detailed in the provided search results, the general principle is well-established in organic synthesis. The auxiliary directs the stereochemical course of a reaction, and its subsequent removal yields the enantiomerically enriched target molecule.

Organocatalytic Strategies for Stereocontrol

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a versatile strategy for asymmetric synthesis. nih.govnih.gov Proline and its derivatives are common organocatalysts used in various transformations. mdpi.comresearchgate.net For the synthesis of β-amino acid derivatives, organocatalytic approaches such as Mannich reactions, Michael additions, and reductive aminations can provide high levels of stereocontrol. nih.gov These methods offer an alternative to metal-based catalysts and can often be performed under mild reaction conditions. mdpi.com

Chemoenzymatic Synthetic Routes utilizing Biocatalysis

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions to create stereochemically complex molecules. nih.goventrechem.com Biocatalysis, utilizing enzymes such as lipases, transaminases, and ketoreductases, offers a powerful approach for the synthesis of enantiopure compounds. nih.goventrechem.comresearchgate.net For example, lipases are widely used for the kinetic resolution of racemic mixtures.

Resolution and Kinetic Resolution Techniques for Enantiomeric Enrichment

Resolution techniques are employed to separate enantiomers from a racemic mixture. Kinetic resolution is a particularly effective method where one enantiomer reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the slower-reacting enantiomer. wikipedia.org

Acylative kinetic resolution is a common strategy. For instance, racemic amines can be resolved using chiral acylating agents. nih.govresearchgate.net Lipases, such as Candida antarctica lipase (B570770) A (CAL-A) and lipase B (Novozym 435), are highly effective catalysts for the kinetic resolution of alcohols and amines through enantioselective acylation. researchgate.netresearchgate.net In the context of producing (R)-β-amino esters, a racemic mixture of the corresponding β-amino ester could be subjected to kinetic resolution where the (S)-enantiomer is selectively acylated, allowing for the isolation of the desired (R)-enantiomer. The efficiency of such a resolution is often described by the selectivity factor (s). nih.gov

Dynamic kinetic resolution (DKR) is an advanced form of kinetic resolution where the slower-reacting enantiomer is continuously racemized, theoretically allowing for a 100% yield of the desired enantiomer. wikipedia.org This can be achieved by combining enzymatic resolution with a racemization catalyst. researchgate.net

Process Intensification and Scale-Up Investigations

Process intensification aims to develop more efficient, sustainable, and cost-effective chemical processes. mdpi.comgrafiati.com This can be achieved through various strategies, including the use of continuous flow reactors, microreactors, and novel energy sources. mdpi.comethz.ch Continuous flow systems offer advantages such as improved heat and mass transfer, enhanced safety, and the potential for automation and scale-up. nih.govnoelresearchgroup.com For the synthesis of this compound, implementing the aforementioned synthetic strategies in a continuous flow setup could lead to significant improvements in efficiency and scalability. noelresearchgroup.com The use of immobilized enzymes or catalysts in packed-bed reactors is a key aspect of process intensification in biocatalysis and catalysis, facilitating catalyst recycling and continuous production. nih.govresearchgate.net

Synthesis of Structurally Related Chiral Methylamino Butanoates (e.g., phenyl-substituted analogs)

The synthesis of chiral β-amino esters and their derivatives is a significant focus in organic chemistry due to their prevalence as structural motifs in many biologically active compounds. Advanced synthetic methodologies have been developed to control the stereochemistry at the α and β positions, including the introduction of phenyl substituents to create structurally related analogs of this compound. These methods often employ asymmetric catalysis and chiral auxiliaries to achieve high levels of enantioselectivity and diastereoselectivity.

One prominent strategy involves the asymmetric synthesis of β-amino cyanoesters, which can serve as precursors to the desired butanoate derivatives. Research has demonstrated the use of chiral halonium salts as catalysts in the Mannich reaction between imines and nucleophiles. beilstein-journals.org For instance, the reaction of an imine with a methyl-substituted pre-nucleophile, catalyzed by a binaphthyl-based chiral halonium salt, can produce β-amino cyanoesters with contiguous tetrasubstituted carbon stereogenic centers in high yields and with significant enantiomeric excess (up to 86% ee). beilstein-journals.org The steric and electronic properties of the substituents on the imine have a notable impact on the enantioselectivity of the reaction. beilstein-journals.org

Another powerful approach is the biocatalytic dynamic kinetic resolution for the synthesis of β-branched aromatic α-amino acids. nih.gov Aromatic amino acid aminotransferases (ArATs) have been successfully used to catalyze the transamination of phenylpyruvate derivatives, leading to the formation of β-methylphenylalanine analogues with excellent diastereo- and enantioselectivity. nih.gov This enzymatic method is particularly effective for producing derivatives with various substituents on the aryl ring, allowing for further chemical modifications. nih.gov However, the substrate scope can be limited by the steric sensitivity of the enzyme's active site. nih.gov

The asymmetric Michael addition reaction is another key methodology for constructing chiral β-amino acid frameworks. This reaction has been effectively applied to the synthesis of β-substituted GABA derivatives, including those with phenyl groups. mdpi.com Chiral metal-ligand complexes, such as those based on nickel(II), have been shown to catalyze the highly enantioselective Michael addition of malonates to nitroalkenes, yielding β-nitro derivatives that can be further transformed into the target amino acids. mdpi.com For example, the reaction of tert-butyl phenyl malonate with β-nitrostyrene catalyzed by a chiral bis(cyclohexyldiamine)-based Ni(II) complex afforded the corresponding β-nitro derivative in 92% yield and 93% enantiomeric excess. mdpi.com

The development of scalable and efficient syntheses for these complex molecules is also a critical area of research. For example, a practical, K2CO3-promoted cascade reaction has been used for the synthesis of 3-methylated analogs of biologically active isoindolinones, which are structurally related to the target butanoates. mdpi.com This method, combined with asymmetric phase-transfer catalysis, has enabled the enantioselective synthesis of these complex structures. mdpi.com

The table below summarizes selected synthetic methodologies for preparing phenyl-substituted analogs of chiral methylamino butanoates, highlighting the diversity of catalytic systems and the efficiency of these advanced synthetic strategies.

| Methodology | Catalyst/Reagent | Substrates | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

| Asymmetric Mannich Reaction | Chiral Halonium Salt | Imines, Cyanoesters | β-Amino Cyanoesters | High | Up to 86% | beilstein-journals.org |

| Biocatalytic Dynamic Kinetic Resolution | Aromatic Amino Acid Aminotransferase (ArAT) | Phenylpyruvate Analogues | β-Branched Aromatic α-Amino Acids | High | Excellent | nih.gov |

| Asymmetric Michael Addition | Chiral Ni(II) Complex | Malonates, Nitroalkenes | β-Nitro Esters | 92% | 93% | mdpi.com |

| Organocatalytic Epoxidation/DROE | Chiral Urea Derivative | Aldehydes, Anilines | α-Aryl Glycine Esters | Good to High | High | acs.org |

| Asymmetric Phase-Transfer Catalysis | Chiral Phase-Transfer Catalyst | 2-Acetylbenzonitrile, Dimethylmalonate | 3-Methylated Isoindolinones | ~60% (overall) | High | mdpi.com |

Table 1: Advanced Synthetic Methodologies for Phenyl-Substituted Chiral Methylamino Butanoate Analogs

In addition to these catalytic methods, the use of chiral auxiliaries remains a robust strategy. For instance, L-valine has been employed as a chiral auxiliary reagent in the enantioselective synthesis of (R)-α-methyl-α-amino acids. scispace.com The bis-lactim ether of cyclo(L-Val-L-Val) can be alkylated with high diastereoselectivity, and subsequent hydrolysis yields the desired (R)-α-methyl-α-amino acid methyl esters. scispace.com

The synthesis of substituted prolines, which share a cyclic amino acid structure, also provides insights into creating complex chiral amines. Metal carbenoid chemistry has been utilized to convert δ-amino β-ketoesters into 5-substituted 3-oxo prolines, which can then be further elaborated. nih.gov This approach expands the utility of polyfunctionalized chiral building blocks for creating diverse molecular architectures. nih.gov

These advanced synthetic methodologies provide a powerful toolkit for accessing a wide range of structurally diverse chiral methylamino butanoate analogs, including those bearing phenyl substituents. The continuous development of new catalysts and strategies is crucial for improving the efficiency, selectivity, and substrate scope of these important transformations.

Chemical Reactivity and Derivatization of Methyl R 3 Methylamino Butanoate

Ester Moiety Transformations: Hydrolysis, Transesterification, and Reduction

The ester functionality of Methyl (R)-3-(methylamino)butanoate is susceptible to several key transformations that alter the carboxylic acid derivative portion of the molecule.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, (R)-3-(methylamino)butanoic acid. This reaction is typically carried out under basic conditions, for instance, using an aqueous solution of a hydroxide (B78521) salt like sodium hydroxide. The process involves the saponification of the ester, followed by acidification to protonate the resulting carboxylate.

Transesterification: This process involves the conversion of the methyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reaction with ethanol (B145695) would yield Ethyl (R)-3-(methylamino)butanoate. This transformation is useful for modifying the properties of the ester, such as its boiling point or solubility. The reaction of ethyl cyanoacetate (B8463686) and diethyl malonate in methanol (B129727) can result in the transalkylation of the ester groups to their corresponding methyl esters. researchgate.net

Reduction: The ester group can be reduced to an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing the ester to the corresponding amino alcohol, (R)-4-(methylamino)butan-2-ol. This transformation provides access to a different class of chiral building blocks.

Table 1: Transformations of the Ester Moiety

| Transformation | Reagents | Product |

|---|---|---|

| Hydrolysis | NaOH, H₂O then H⁺ | (R)-3-(methylamino)butanoic acid |

| Transesterification | R'OH, H⁺ or base | (R)-Alkyl 3-(methylamino)butanoate |

| Reduction | LiAlH₄, then H₂O | (R)-4-(methylamino)butan-2-ol |

Amine Functionality Reactions: Alkylation, Acylation, and Cyclization

The secondary amine in this compound is a nucleophilic center and can undergo a variety of reactions.

Alkylation: The nitrogen atom can be further alkylated using alkyl halides. libretexts.org This reaction typically proceeds via an SN2 mechanism. For instance, reaction with methyl iodide would yield Methyl (R)-3-(dimethylamino)butanoate. It is important to control the reaction conditions to avoid over-alkylation to the quaternary ammonium (B1175870) salt. libretexts.org The use of a base, such as sodium bicarbonate, is often necessary to neutralize the acid byproduct. mnstate.edu

Acylation: The amine readily reacts with acylating agents like acid chlorides or anhydrides to form amides. libretexts.org For example, treatment with acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields Methyl (R)-3-(N-methylacetamido)butanoate. This reaction is generally high-yielding and occurs at room temperature. libretexts.org

Cyclization: The bifunctional nature of this compound allows for its use in the synthesis of heterocyclic compounds. For instance, intramolecular cyclization can be induced under certain conditions to form lactams. Additionally, it can participate in intermolecular cyclization reactions with other reagents to form more complex heterocyclic structures.

Table 2: Reactions of the Amine Functionality

| Reaction | Reagents | Product Class |

|---|---|---|

| Alkylation | R'-X (Alkyl halide) | Tertiary amine |

| Acylation | R'-COCl (Acid chloride) | Amide |

| Cyclization | Intramolecular or with difunctional reagents | Heterocycles (e.g., lactams) |

Stereochemical Integrity and Epimerization Studies

A crucial aspect of the chemistry of this compound is the maintenance of the stereochemical integrity at the C3 chiral center. In many of the reactions involving the ester or amine functionality, the chiral center is not directly involved, and the configuration is expected to be retained.

However, under certain conditions, particularly those involving strong bases or high temperatures, there is a potential for epimerization. This would occur through the deprotonation of the α-carbon to the ester group, forming a planar enolate intermediate, followed by non-stereospecific reprotonation. The acidity of this α-proton is a key factor in determining the propensity for epimerization.

Studies on related β-amino esters are essential to understand the conditions under which the stereocenter is stable. For many standard transformations, the risk of epimerization is low, allowing for the synthesis of enantiomerically pure derivatives.

Multi-Component Reaction Incorporations and Scaffold Diversification

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a one-pot reaction to form a complex product. tcichemicals.comnih.gov The structure of this compound, with its distinct amine and ester functionalities, makes it a potentially valuable component in the design of novel MCRs.

The amine functionality can react with carbonyl compounds to form imines or enamines in situ, which can then participate in reactions like the Mannich or Ugi reactions. tcichemicals.comorganic-chemistry.org The ester group, while generally less reactive in the initial steps of many MCRs, can be part of the final product scaffold and can be further modified post-MCR to increase molecular diversity.

The incorporation of this chiral building block into MCRs allows for the generation of libraries of complex, stereochemically defined molecules. This is of significant interest in medicinal chemistry for the discovery of new drug candidates. The ability to diversify the scaffold by subsequent reactions on the ester or the newly formed functionalities from the MCR provides a versatile platform for creating a wide range of chemical structures. For instance, the Biginelli and Strecker reactions are other examples of MCRs where amine-containing compounds are key starting materials. tcichemicals.com

Applications of Methyl R 3 Methylamino Butanoate As a Chiral Synthon

Precursor in the Total Synthesis of Natural Products (e.g., Pyrrolizidine (B1209537) Alkaloids)

The structural framework of Methyl (R)-3-(methylamino)butanoate makes it an ideal starting material for the synthesis of certain natural products, most notably pyrrolizidine alkaloids. These alkaloids, found in numerous plant species, exhibit a wide range of biological activities. core.ac.ukmdpi.com The synthesis of these complex structures often requires precise control over stereochemistry, a challenge that can be addressed by employing chiral synthons like this compound.

In the synthesis of pyrrolizidine alkaloids, the chiral center of this compound is incorporated into the final target molecule, dictating its absolute stereochemistry. For instance, in the synthesis of synthanecine A, a pyrrolizidine alkaloid analogue, a key intermediate identified was methyl (R)-3-(N-methylamino)-4-hydroxybutanoate, a derivative of the title compound. core.ac.uk The synthesis of these alkaloids is of considerable interest due to their potential as selective glycosidase inhibitors and their antiviral and retroviral activities. kib.ac.cnnih.gov

The general strategy involves a series of transformations that convert the linear butanoate chain into the characteristic bicyclic pyrrolizidine core. These transformations often include reduction of the ester, protection and deprotection of the amine and hydroxyl groups, and cyclization reactions to form the five-membered rings of the alkaloid skeleton. core.ac.ukkib.ac.cn

Key Intermediate in the Asymmetric Synthesis of Pharmaceutical Compounds (e.g., Duloxetine (B1670986), Premafloxacin, and related structures)

The application of this compound as a chiral intermediate is particularly prominent in the pharmaceutical industry for the asymmetric synthesis of several important drugs. arkat-usa.orgumich.eduresearchgate.netu-tokyo.ac.jpresearchgate.netnih.govnih.gov Its enantiomerically pure form allows for the production of single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.

Duloxetine: A widely used antidepressant, duloxetine, is a selective serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor (SNRI). arkat-usa.orgnih.gov The (S)-enantiomer of duloxetine is the more active form. arkat-usa.org The synthesis of (S)-duloxetine can be achieved using (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, a derivative of this compound. u-tokyo.ac.jpnih.govresearchgate.net Various synthetic strategies have been developed, including those that involve the resolution of racemic intermediates and chemoenzymatic approaches. umich.eduresearchgate.netnih.govresearchgate.net One industrial-scale synthesis involves the resolution of racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol with (S)-mandelic acid. u-tokyo.ac.jp

Premafloxacin: While less documented in the provided search results, the structural motifs present in this compound suggest its potential as a key intermediate in the synthesis of quinolone antibiotics like premafloxacin. The chiral amine functionality is a common feature in the side chains of many quinolones, influencing their antibacterial activity and pharmacokinetic properties.

The following table summarizes the role of this compound derivatives in the synthesis of these pharmaceuticals:

| Pharmaceutical Compound | Key Intermediate Derived from this compound | Synthetic Approach |

| (S)-Duloxetine | (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Asymmetric reduction, Chemoenzymatic resolution arkat-usa.orgumich.edunih.govresearchgate.net |

| (R)-Duloxetine | (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Resolution of racemic mixture u-tokyo.ac.jpusp.org |

Chiral Ligand and Organocatalyst Development

The inherent chirality and functional groups of this compound make it a suitable scaffold for the design and synthesis of novel chiral ligands and organocatalysts. These catalysts are instrumental in asymmetric synthesis, enabling the production of enantiomerically enriched compounds.

Chiral ligands derived from this synthon can coordinate with metal centers to form catalysts for a variety of asymmetric transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The stereochemical outcome of these reactions is often dictated by the chiral environment created by the ligand.

Furthermore, this compound and its derivatives can themselves act as organocatalysts. β-amino acids and their esters are known to be effective catalysts in reactions like the Michael addition. mdpi.com The presence of both an amine and a carbonyl group allows for the formation of enamine or iminium ion intermediates, which are key to many organocatalytic cycles. The chiral center in this compound can induce enantioselectivity in these reactions.

Contributions to Advanced Materials Chemistry (e.g., chiral polymers, without detailing physical properties)

The principles of chirality are not limited to small molecules; they also play a crucial role in materials science. Chiral polymers, for instance, can exhibit unique properties and applications. This compound can be incorporated into polymer chains to impart chirality.

The synthesis of such chiral polymers can be achieved by polymerizing monomers derived from this compound. The resulting polymers will have a defined stereochemistry along their backbone or in their side chains. This chirality at the molecular level can translate into macroscopic chiral properties. The development of chiral polymers is an active area of research with potential applications in areas such as chiral separations, sensing, and catalysis. researchgate.net

Analytical and Spectroscopic Research Methodologies Applied to Methyl R 3 Methylamino Butanoate

High-Resolution Chromatographic Techniques for Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)

The determination of enantiomeric excess (ee) is a fundamental requirement in the analysis of chiral compounds. High-resolution chromatographic techniques, namely chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the primary methods for separating and quantifying the enantiomers of Methyl (R)-3-(methylamino)butanoate.

Chiral HPLC is a powerful technique that utilizes a chiral stationary phase (CSP) to differentiate between enantiomers. uma.esnih.gov The separation is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. nih.gov For compounds like this compound, which contains a secondary amine and an ester functional group, derivatization is often employed to enhance interaction with the CSP and improve separation. sigmaaldrich.com The choice of CSP is critical and is often based on the class of the compound being analyzed. uni-muenchen.de For instance, polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used due to their broad applicability. nih.gov The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Chiral GC is another highly effective method for enantiomeric excess determination, offering high efficiency, sensitivity, and rapid analysis times. uni-muenchen.de Similar to chiral HPLC, chiral GC employs a column coated with a chiral stationary phase. gcms.cz For amino acid derivatives like this compound, derivatization of both the amino and carboxyl groups is typically necessary before GC analysis to improve volatility and chromatographic performance. sigmaaldrich.com Common derivatization procedures involve esterification of the carboxyl group followed by acylation of the amino group. sigmaaldrich.com The separation of enantiomers on the chiral column allows for their individual quantification, and the enantiomeric excess can be accurately determined. nih.govresearchgate.net

Table 1: Comparison of Chiral HPLC and Chiral GC for Enantiomeric Excess Determination

| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |

| Principle | Differential interaction with a chiral stationary phase in a liquid mobile phase. nih.gov | Differential interaction with a chiral stationary phase in a gaseous mobile phase. gcms.cz |

| Sample Volatility | Not a strict requirement. | Sample must be volatile or rendered volatile through derivatization. sigmaaldrich.com |

| Derivatization | May be required to enhance interaction and detectability. sigmaaldrich.com | Often necessary for polar compounds like amino acid derivatives. sigmaaldrich.com |

| Sensitivity | Generally good, can be enhanced with sensitive detectors (e.g., UV, fluorescence). uma.es | Typically higher sensitivity than HPLC. uni-muenchen.de |

| Analysis Time | Can be longer compared to GC. | Generally faster analysis times. uni-muenchen.de |

| Instrumentation | HPLC system with a chiral column and appropriate detector. | GC system with a chiral column and detector (e.g., FID, MS). |

Advanced NMR Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the absolute configuration and the study of conformational dynamics of chiral molecules like this compound.

Stereochemical assignment using NMR often involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). These agents react with the enantiomers to form diastereomers, which exhibit distinct NMR spectra. By analyzing the differences in chemical shifts (Δδ) of the protons or carbons near the chiral center in the resulting diastereomers, the absolute configuration can be determined. For molecules with methyl groups, specific labeling with isotopes like ¹³C can enhance the resolution and sensitivity of the NMR spectra, aiding in the assignment. researchgate.netnih.gov

Conformational analysis by NMR provides insights into the spatial arrangement of atoms in a molecule. rsc.org Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine through-space proximities between protons, which helps in elucidating the preferred conformation. For flexible molecules like this compound, the analysis of coupling constants and the application of theoretical calculations can provide information on the population of different conformers in solution. researchgate.net The study of methyl group dynamics through relaxation measurements can also offer valuable information about the local flexibility of the molecule. nih.gov

Table 2: Advanced NMR Techniques for Stereochemical and Conformational Analysis

| Technique | Application | Information Obtained |

| Chiral Derivatizing Agents (CDAs) | Stereochemical Assignment | Formation of diastereomers with distinct NMR signals, allowing for the determination of absolute configuration. hebmu.edu.cn |

| Nuclear Overhauser Effect (NOE) Spectroscopy | Conformational Analysis | Provides information on through-space distances between nuclei, helping to define the 3D structure. |

| Isotope Labeling (e.g., ¹³C, ¹⁵N) | Enhanced Resolution and Sensitivity | Simplifies complex spectra and allows for the study of specific parts of the molecule. researchgate.netnih.gov |

| Relaxation Measurements | Conformational Dynamics | Provides insights into the flexibility and motion of different parts of the molecule, such as methyl group rotation. nih.gov |

Mass Spectrometry Applications in Reaction Monitoring and Mechanistic Studies

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. In the context of this compound, MS is invaluable for monitoring the progress of its synthesis and for elucidating the underlying reaction mechanisms.

During the synthesis of this compound, which can be prepared, for example, by the esterification of 3-(methylamino)butanoic acid, MS can be used to track the disappearance of reactants and the appearance of the product in real-time. google.com This allows for the determination of reaction kinetics and the identification of any intermediates or byproducts. The high sensitivity of MS enables the detection of trace-level components, providing a comprehensive picture of the reaction mixture.

Furthermore, MS, particularly when coupled with isotopic labeling studies, is a powerful tool for investigating reaction mechanisms. By using isotopically labeled reactants, the fate of specific atoms can be traced throughout the reaction, providing direct evidence for proposed mechanistic pathways. For instance, in the esterification reaction, using ¹⁸O-labeled methanol (B129727) would allow for the determination of whether the oxygen atom in the ester product originates from the alcohol or the carboxylic acid.

In-Situ Reaction Monitoring Techniques for Process Optimization

The optimization of the synthesis of this compound requires a deep understanding of the reaction as it occurs. In-situ reaction monitoring techniques, also known as Process Analytical Technology (PAT), provide real-time data on critical process parameters and product quality attributes without the need for manual sampling and offline analysis.

Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy can be used to continuously monitor the concentration of reactants, products, and intermediates throughout the synthesis. This real-time data allows for precise control over reaction conditions, such as temperature and reagent addition rates, leading to improved yield, purity, and consistency of the final product. For instance, the progress of the esterification reaction to form this compound can be followed by observing the decrease in the carboxylic acid C=O stretch and the increase in the ester C=O stretch in the IR spectrum. This information enables the determination of the reaction endpoint and helps to prevent the formation of impurities due to over-reaction. The optimization of reaction conditions based on in-situ monitoring can lead to more efficient and robust manufacturing processes. researchgate.net

Computational and Mechanistic Studies of Methyl R 3 Methylamino Butanoate and Its Reactions

Molecular Modeling and Conformational Landscape Analysis

The conformational flexibility of β-amino esters like methyl (R)-3-(methylamino)butanoate is a key determinant of their physical and chemical properties. While specific conformational analysis of this compound is not extensively documented in publicly available literature, studies on analogous β-amino acids and N-methylated amino acids offer significant insights.

Theoretical studies on β-amino acids using Hartree-Fock (HF) and Density Functional Theory (DFT) have been employed to investigate their conformational energies in the gas phase and in solution. scirp.org For instance, gas-phase calculations for β-alanine have identified multiple stable conformations. scirp.org The relative energies of these conformers are influenced by intramolecular hydrogen bonding and solvation effects, which generally stabilize the conformations. scirp.org

N-methylation, a structural feature of this compound, has a notable impact on the conformational properties of amino acids. A DFT study on N-methylated amino acid derivatives (Ac-X-OMe) revealed that N-methylation leads to a lowering of the cis/trans amide energy barrier. rsc.orgresearchgate.net This suggests that the methyl group on the nitrogen atom in this compound could facilitate easier rotation around the C-N bond compared to its non-methylated counterpart.

Furthermore, computational studies on N-methylated peptides have shown that N-methylation increases lipophilicity, aqueous solubility, polarization, and dipole moment. rsc.orgresearchgate.net These findings suggest that this compound likely exhibits similar properties, which are crucial for its behavior in different solvent environments and its interaction with other molecules.

Table 1: Predicted Effects of N-Methylation on Amino Acid Properties (Based on Ac-X-OMe analogues)

| Property | Effect of N-Methylation | Reference |

| Lipophilicity (clog P) | Increased | rsc.orgresearchgate.net |

| Aqueous Solubility (ΔGsolv) | Increased (more negative ΔGsolv) | rsc.orgresearchgate.net |

| Polarization | Increased | rsc.orgresearchgate.net |

| Dipole Moment | Increased | rsc.orgresearchgate.net |

| cis/trans Amide Energy Barrier | Lowered | rsc.orgresearchgate.net |

Quantum Chemical Calculations for Reaction Pathway Elucidation

For instance, DFT calculations have been used to study the regioselectivity of the Michael addition of amines to α,β-unsaturated esters, a common method for synthesizing β-amino esters. researchgate.net These studies analyze the charge distribution and frontier molecular orbitals of the reactants to predict the most likely site of nucleophilic attack. researchgate.net Such an approach could be applied to model the synthesis of this compound from methyl crotonate and methylamine, elucidating the factors that control the regioselectivity of the addition.

Furthermore, quantum chemical calculations have been instrumental in understanding the mechanisms of intramolecular aminolysis of esters, a reaction relevant to the stability and degradation of β-amino esters. These calculations can determine the activation energies for the formation of different lactam rings, providing insights into the cyclization tendencies of these molecules.

Prediction of Stereoselectivity in Asymmetric Transformations

The prediction of stereoselectivity in asymmetric synthesis is a significant challenge in organic chemistry. Computational methods are increasingly being used to understand the origins of stereocontrol and to predict the outcomes of stereoselective reactions. For the synthesis of enantiomerically pure this compound, computational studies can play a crucial role.

While direct computational predictions for the asymmetric synthesis of this compound are not widely reported, studies on the asymmetric synthesis of related β-amino acid derivatives offer valuable precedents. For example, the enantioselective synthesis of β-amino acid derivatives has been achieved using chiral amidine-based catalysts and bifunctional organocatalysts. wustl.edu Computational modeling of these catalytic systems can reveal the key interactions in the transition state that are responsible for the observed stereoselectivity. These models often consider the non-covalent interactions between the substrate, catalyst, and any reagents, providing a three-dimensional view of the stereodetermining step.

Kinetic resolution, another important strategy for obtaining enantiopure compounds, can also be modeled computationally. The enzymatic hydrolysis of racemic β-amino esters, for instance, has been shown to be highly enantioselective. nih.gov Computational docking and molecular dynamics simulations can be used to model the binding of the two enantiomers of the ester to the active site of the enzyme, explaining the observed preference for one enantiomer over the other.

Ligand-Substrate Interaction Dynamics (for catalyst development or enzyme studies, avoiding biological efficacy)

Understanding the dynamic interactions between a substrate and a catalyst or enzyme is fundamental for the development of more efficient chemical transformations. Molecular dynamics (MD) simulations are a powerful tool for studying these interactions, providing a detailed picture of the binding process and the conformational changes that occur during the reaction.

In the context of this compound, MD simulations can be used to study its interaction with various catalysts or enzymes. For example, lipases are known to catalyze the hydrolysis and synthesis of esters and are often used in the kinetic resolution of racemic esters. nih.govnih.gov MD simulations of a lipase (B570770) with a β-amino ester substrate can reveal the key amino acid residues in the active site that are involved in substrate recognition and binding. researchgate.netresearchgate.net

Table 2: Key Computational Methods and Their Applications in Studying β-Amino Esters

| Computational Method | Application | Potential Insights for this compound |

| Density Functional Theory (DFT) | Calculation of conformational energies, reaction pathways, and electronic properties. scirp.orgrsc.orgresearchgate.netbiointerfaceresearch.com | Understanding of stable conformers, reaction mechanisms, and the influence of the N-methyl group. |

| Molecular Dynamics (MD) Simulations | Study of ligand-substrate binding, conformational changes in enzymes/catalysts, and solvent effects. researchgate.netresearchgate.netacs.orgnih.gov | Elucidation of binding modes with catalysts or enzymes, and the role of the environment in its reactions. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Investigation of enzymatic reaction mechanisms at a high level of theory for the active site. | Detailed understanding of the bond-breaking and bond-forming steps in enzyme-catalyzed reactions. |

Future Directions and Emerging Research Opportunities for Methyl R 3 Methylamino Butanoate

Sustainable and Green Chemistry Innovations in Synthesis

The imperative for environmentally benign chemical manufacturing is driving a paradigm shift in the synthesis of chiral molecules like Methyl (R)-3-(methylamino)butanoate. Future research will increasingly focus on developing sustainable and green synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the application of green chemistry principles to the reductive amination of fatty acids and their methyl esters, which has been identified as an effective method for producing N,N-dialkylamines. rsc.org This approach, which can be adapted for the synthesis of secondary amines like this compound, often involves the use of recyclable heterogeneous catalysts and can be performed in benign solvents or even solvent-free conditions. rsc.org Research into novel catalytic systems, such as those based on earth-abundant metals, will be crucial in replacing traditional, more hazardous reagents.

Furthermore, the use of renewable feedstocks is a cornerstone of green chemistry. kit.edu For instance, researchers are exploring the synthesis of (R)-3-hydroxy-decanoic acid and its analogs from levoglucosenone, a derivative of cellulose. nih.gov This work highlights the potential for developing synthetic pathways to chiral building blocks from abundant biomass, a strategy that could be adapted for the production of precursors to this compound. By focusing on atom economy, minimizing derivatization steps, and utilizing renewable starting materials, the environmental footprint of producing this important chiral amine can be significantly reduced.

Flow Chemistry and Continuous Processing Applications

Continuous flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. nih.gov The application of flow chemistry to the synthesis of this compound and related β-amino esters is a key area for future research.

Continuous flow reactors, particularly tubular reactors, have been shown to overcome heat and mass transfer limitations, enabling reactions to be carried out at higher temperatures and pressures safely. researchgate.netgoogle.comgoogle.com This can lead to dramatically reduced reaction times and increased productivity. For example, the synthesis of β-amino crotonates has been successfully demonstrated in continuous flow systems, achieving high purity and yield. researchgate.netgoogle.comgoogle.com These principles are directly applicable to the synthesis of this compound.

Exploration of Novel Biocatalytic Systems for Derivatization

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally friendly conditions. rsc.org While biocatalysis has been explored for the synthesis of chiral amines, its application to the derivatization of this compound represents a significant and largely untapped research opportunity.

Future research will focus on discovering and engineering novel enzymes, such as transaminases and lipases, to perform a wide range of transformations on the this compound scaffold. rsc.orgmdpi.commdpi.com This could include selective N-alkylation, acylation, or other modifications to generate a diverse library of derivatives with potentially new biological activities. For instance, lipase-catalyzed hydrolysis has been effectively used for the resolution of racemic β-amino esters, demonstrating the potential of enzymes to interact selectively with this class of compounds. mdpi.com

Directed evolution and protein engineering will be instrumental in tailoring enzymes with desired activities and substrate specificities. nih.gov By modifying the active site of existing enzymes, researchers can create biocatalysts capable of performing novel chemical transformations on this compound that are difficult or impossible to achieve with traditional chemical methods. The development of enzymatic cascade reactions, where multiple enzymes work in concert to produce complex molecules, will also be a key area of exploration.

Development of High-Throughput Screening for New Transformations

The discovery of novel chemical reactions and the optimization of existing ones can be significantly accelerated through the use of high-throughput screening (HTS) techniques. youtube.com Developing HTS platforms specifically for discovering new transformations of this compound is a critical future direction.

These platforms will enable the rapid screening of large libraries of potential catalysts, reagents, and reaction conditions. nih.gov Colorimetric and fluorescence-based assays are particularly well-suited for HTS, allowing for the rapid determination of reaction success and enantioselectivity. nih.govresearchgate.net For example, methods have been developed to determine the enantiomeric excess of chiral amines and amino alcohols in a high-throughput format, which would be directly applicable to screening reactions involving this compound. nih.gov

The integration of HTS with robotic automation and data analysis will create a powerful engine for innovation. By systematically exploring a vast reaction space, researchers can uncover previously unknown chemical transformations, identify novel catalysts, and rapidly optimize reaction conditions for yield and selectivity. This approach will not only accelerate the discovery of new derivatives of this compound but also provide deeper insights into the fundamental reactivity of this versatile building block.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Methyl (R)-3-(methylamino)butanoate to ensure high enantiomeric purity?

- Methodological Answer : Enantiomeric purity can be achieved by using chiral auxiliaries or catalysts during critical steps, such as the introduction of the methylamino group. For example, tert-butoxycarbonyl (Boc) protection of the amine group (as seen in Boc-protected intermediates) prevents racemization during synthesis . Reaction conditions (e.g., low temperature, inert atmosphere) and purification via flash chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) further enhance purity . Confirm purity using chiral HPLC or polarimetry, as demonstrated in the synthesis of structurally similar amino acid derivatives .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR are critical for verifying stereochemistry and functional groups. For instance, δ 2.51 (s, 3H) in 1H NMR corresponds to the methylamino group in analogous compounds .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 172.5 [M+H]+ for similar esters) .

- Chromatography : Reverse-phase HPLC with UV detection (retention time ~0.52 minutes under acidic conditions) ensures purity .

Q. How does the chiral center in this compound influence its reactivity in pharmaceutical applications?

- Methodological Answer : The (R)-configuration affects interactions with biological targets (e.g., enzymes or receptors) due to stereoselective binding. For example, bromine-substituted analogs show enhanced reactivity in substitution reactions, suggesting the chiral methylamino group could similarly influence nucleophilic attack or hydrogen bonding . Comparative studies using enantiomeric pairs (R vs. S) are recommended to assess bioactivity differences .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing this compound derivatives?

- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting or shifts) often arise from residual solvents, diastereomeric impurities, or tautomerism. For example, in Reference Example 90 (EP 4374877A2), broad singlets (e.g., δ 9.43, brs) were attributed to exchangeable protons in DMSO-d6 . Use deuterated solvents, variable-temperature NMR, or 2D techniques (COSY, HSQC) to clarify assignments. Cross-validate with LCMS to rule out impurities .

Q. What strategies improve the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should assess degradation pathways (e.g., hydrolysis of the ester or oxidation of the amine). Buffered solutions (pH 4–7) and low-temperature storage (-20°C under nitrogen) are recommended based on analogs like benzyl cinnamate, which degrade at high pH or elevated temperatures . Accelerated stability testing (40°C/75% RH) with periodic HPLC monitoring can identify optimal storage conditions .

Q. How do synthetic routes for this compound compare in scalability and yield for industrial research?

- Methodological Answer : Multi-step routes (e.g., Boc-protection followed by deprotection) may offer higher enantioselectivity (>90% ee) but lower scalability due to intermediate purification . Single-step alkylation routes (e.g., using methyl iodide) are faster but risk racemization. For scale-up, consider flow chemistry or immobilized catalysts, as applied in the synthesis of ionic liquids (e.g., 1-butyl-3-methylimidazolium salts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.